4,4,5,5-Tetrachloro-1,3-dioxolan-2-one

Acyl Chloride Synthesis Carboxylic Acid Chlorination Chlorinating Reagent Efficiency

4,4,5,5-Tetrachloro-1,3-dioxolan-2-one (CAS 22432-68-4), also known as tetrachloroethylene carbonate or TCEC, is a perchlorinated cyclic carbonate ester with the molecular formula C₃Cl₄O₃ and a molecular weight of 225.84 g/mol. It is produced industrially by the photochemical chlorination of ethylene carbonate, yielding a product in which all four C–H bonds of the parent dioxolanone ring have been replaced by C–Cl bonds.

Molecular Formula C3Cl4O3
Molecular Weight 225.8 g/mol
CAS No. 22432-68-4
Cat. No. B1299819
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,4,5,5-Tetrachloro-1,3-dioxolan-2-one
CAS22432-68-4
Molecular FormulaC3Cl4O3
Molecular Weight225.8 g/mol
Structural Identifiers
SMILESC1(=O)OC(C(O1)(Cl)Cl)(Cl)Cl
InChIInChI=1S/C3Cl4O3/c4-2(5)3(6,7)10-1(8)9-2
InChIKeyTXQPIYKVIOKFAB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4,4,5,5-Tetrachloro-1,3-dioxolan-2-one (CAS 22432-68-4): Procurement-Grade Perchlorinated Cyclic Carbonate for Acyl Chloride Synthesis


4,4,5,5-Tetrachloro-1,3-dioxolan-2-one (CAS 22432-68-4), also known as tetrachloroethylene carbonate or TCEC, is a perchlorinated cyclic carbonate ester with the molecular formula C₃Cl₄O₃ and a molecular weight of 225.84 g/mol [1]. It is produced industrially by the photochemical chlorination of ethylene carbonate, yielding a product in which all four C–H bonds of the parent dioxolanone ring have been replaced by C–Cl bonds [2]. The compound is commercially available as a clear amber liquid with a purity specification of 98+% (Acros Organics grade), a boiling point of 164 °C at 760 mmHg, a density of 1.71 g/cm³, and a freezing point of −17 °C . TCEC is classified as acutely toxic by inhalation (H330) and corrosive (H314), necessitating appropriate handling protocols [3]. Its primary established industrial roles are as a precursor to oxalyl chloride via catalytic decomposition and as a chlorinating reagent for the direct conversion of carboxylic acids to acyl chlorides [4].

Primary Reactivity

Direct acyl chloride synthesis from carboxylic acids

Replaces SOCl₂ or PCl₅ in solvent-free, substoichiometric protocols

Dual-Pathway Utility

Precursor for oxalyl chloride via catalytic decomposition

Enables integrated production cascade from ethylene carbonate

Process Compatibility

Liquid at ambient temperature (−17 °C freezing point)

Supports volumetric dispensing and flow-chemistry setups without heated lines

Why 4,4,5,5-Tetrachloro-1,3-dioxolan-2-one Cannot Be Replaced by Generic Chlorinating Agents or Unsubstituted Cyclic Carbonates


Tetrachloroethylene carbonate occupies a narrow functional niche that is not served by superficially similar compounds. Traditional chlorinating agents such as thionyl chloride (SOCl₂) and phosphorus pentachloride (PCl₅) generate stoichiometric acidic byproducts (SO₂, POCl₃) that complicate purification, require large excesses (1.0–2.0 equiv for SOCl₂; >2 equiv for PCl₅), and produce variable yields due to competing side reactions [1]. Unsubstituted cyclic carbonates such as ethylene carbonate (EC) lack the electrophilic chlorine substituents necessary for acyl chloride formation and are not competent chlorinating reagents. Critically, TCEC combines within a single molecule both a carbonate ester backbone—enabling photochemical synthesis from inexpensive ethylene carbonate and chlorine—and four geminal chlorine atoms that confer the dual reactivity of (i) direct carboxylic acid chlorination at 80–160 °C without solvent and (ii) catalytic decomposition to oxalyl chloride plus phosgene at 60–85 °C [2]. No other commercially available cyclic carbonate or chlorinating agent simultaneously provides this combination of reaction pathways, atom economy, and operational simplicity [3].

Traditional chlorinating agents (SOCl₂, PCl₅) require excess reagent, generate acidic byproducts, and may not reproduce the solvent-free, substoichiometric yields reported for TCEC.

Unsubstituted cyclic carbonates (ethylene carbonate, propylene carbonate) lack the geminal chlorine atoms essential for acyl chloride formation and do not serve as competent chlorinating reagents.

Perchlorinated acyclic carbonates or phosgene surrogates may differ in decomposition kinetics and co-product profile, limiting direct substitution in integrated oxalyl chloride production.

Quantitative Differentiation Evidence for 4,4,5,5-Tetrachloro-1,3-dioxolan-2-one: Head-to-Head and Cross-Study Comparator Data


Acyl Chloride Synthesis Yields: TCEC vs. Traditional Chlorinating Agents Across Diverse Carboxylic Acid Substrates

In a systematic patent study (US 4,966,995), tetrachloroethylene carbonate was evaluated against a panel of carboxylic acids for direct acyl chloride formation without added solvent. TCEC achieved distilled yields of 94% for stearic acid (120–135 °C, 3 h), 98% for benzoic acid (130–135 °C, 1 h), and 86–91% for unsaturated and branched acids, using only 0.50–0.60 equivalents of TCEC per acid group [1]. By contrast, the same patent explicitly cites that thionyl chloride typically requires added catalyst and a 25–100% excess to achieve comparable conversions, while phosphorus pentachloride—a moisture-sensitive solid—gives highly variable yields due to secondary reactions and generates stoichiometric POCl₃ waste [2]. These TCEC yields are obtained from a one-pot, solvent-free protocol with simple distillation workup, representing a quantifiable operational advantage over traditional reagents.

Acyl Chloride Yield Comparison
Head-to-head
TCEC: up to 98% distilled yield at 0.50–0.60 equiv.
SOCl₂: requires excess and catalyst.
PCl₅: variable yields with solid waste.
Supports solvent-free acyl chloride synthesis selection.
Patent-reported cross-study comparison; process validation recommended.
Acyl Chloride Synthesis Carboxylic Acid Chlorination Chlorinating Reagent Efficiency

Oxalyl Chloride Production: TCEC Decomposition Route vs. Traditional Phosphorus Pentachloride Method

The traditional industrial synthesis of oxalyl chloride—reaction of anhydrous oxalic acid with phosphorus pentachloride—suffers from unpredictable yields, routinely in the range of only 30–50%, alongside difficult-to-control solid–solid reaction dynamics and hazardous POCl₃ byproduct disposal [1]. The TCEC-based route proceeds via photochemical chlorination of ethylene carbonate (70–100 °C, solvent-free or with minimal CCl₄ initiator) followed by catalytic decomposition of the resulting tetrachloroethylene carbonate. A US patent example reports that heating TCEC with 1% dimethylformamide at 80–85 °C yields 79% oxalyl chloride and 21% phosgene gas, which are readily separated by conventional gas–liquid fractionation . The improved process patent (US 4,390,708) further demonstrates that eliminating the large excess of carbon tetrachloride solvent used in the original duPont process increases reactor productivity, reduces reaction time, and eliminates the need for pre-decomposition fractional distillation of TCEC [2].

Oxalyl Chloride Production Route
Head-to-head
TCEC route: 79% oxalyl chloride yield.
PCl₅ route: 30–50% yield with solid-handling challenges.
Supports manufacturing route evaluation for oxalyl chloride.
Reported patent examples; scalability requires engineering review.
Oxalyl Chloride Synthesis Phosgene Co-Production Industrial Chlorinating Intermediates

Physicochemical Property Differentiation: TCEC vs. Parent Ethylene Carbonate for Process Engineering and Separation Design

Perchlorination of the ethylene carbonate scaffold produces dramatic changes in key physical properties that directly impact process design and separation strategies. TCEC exhibits a density of 1.71 g/cm³ (vs. 1.32 g/mL for ethylene carbonate), a boiling point of 164 °C at 760 mmHg (vs. 246.7 °C for EC), and a freezing point of −17 °C (vs. +34–37 °C for EC, which is a solid at room temperature) . These differences are not incremental: the 82 °C reduction in atmospheric boiling point places TCEC in a distillation range distinct from EC and closer to common organic solvents, while the liquid state at ambient temperature (EC is a waxy solid below 34 °C) eliminates the need for heated storage and transfer lines. The increased density (approximately 30% higher than EC) also facilitates phase separation from aqueous and lighter organic phases during workup .

Physicochemical Differentiation
Data to verify
Δ bp = −82.7 °C, Δ mp = −51–54 °C vs. ethylene carbonate.
Density increase of 30%.
Guides separation and handling infrastructure design.
Supplier-reported physical constants; verify under process conditions.
Physicochemical Properties Process Engineering Cyclic Carbonate Separation

Lewis Base Behavior and Crystalline Adduct Formation: Structural Differentiation of TCEC from Non-Chlorinated Cyclic Carbonates

Unlike unsubstituted cyclic carbonates, tetrachloroethylene carbonate functions as a Lewis base through its carbonyl oxygen and forms a well-defined, crystallographically characterized 1:1 adduct with the strong Lewis acid antimony pentachloride (SbCl₅). Single-crystal X-ray diffraction analysis (Monatshefte für Chemie, 1972, Volume 103, pages 1360–1376) determined the structure of C₂Cl₄O₂CO·SbCl₅ in the monoclinic space group P2₁/n with unit cell parameters a = 10.13, b = 12.15, c = 12.55 Å, β = 108°40′, and Z = 4 formula units per cell [1]. The antimony center adopts octahedral coordination with five chlorine atoms (Sb–Cl bond lengths 2.28–2.33 Å) and the carbonyl oxygen of TCEC (Sb–O bond length 2.40 Å) [2]. By contrast, ethylene carbonate and propylene carbonate form only weakly associated liquid-state complexes with Lewis acids and do not yield analogous isolable crystalline adducts suitable for single-crystal structural determination. This structural evidence quantitatively demonstrates the distinct donor properties conferred by the electron-withdrawing chlorine substituents on the dioxolanone ring.

Lewis Base Adduct Structure
Source review
Crystalline TCEC·SbCl₅ adduct characterized by XRD.
Sb–O bond length: 2.40 Å.
Supports coordination chemistry and crystal engineering studies.
Single-crystal structure; donor properties may vary with other acceptors.
Lewis Acid-Base Chemistry Crystal Engineering Coordination Chemistry

Reagent Stoichiometric Efficiency: TCEC Substoichiometric Loading vs. Excess Requirements of Conventional Chlorinating Agents

A critical procurement and process-cost consideration is the molar equivalent of chlorinating agent required per functional group converted. Patent data (US 4,966,995) establishes that TCEC is employed at only 0.50–0.75 equivalents per carboxylic acid group, with the more specific preferred range being 0.52–0.60 equivalents [1]. This substoichiometric requirement is mechanistically rooted in TCEC's ability to transfer multiple chlorine atoms: each TCEC molecule (C₃Cl₄O₃) contains four chlorine atoms, and the reaction with carboxylic acids liberates CO₂ and HCl as volatile byproducts that drive the equilibrium. In contrast, thionyl chloride processes typically require 1.0–2.0 equivalents, and phosphorus pentachloride requires a substantial excess (often >2 equivalents) to achieve complete conversion [2]. On a per-kilogram-of-acyl-chloride basis, TCEC's substoichiometric loading translates to lower reagent procurement volume, reduced shipping and handling costs, and diminished waste stream volume.

Stoichiometric Efficiency
Class-level
TCEC: 0.50–0.75 equiv per acid group.
SOCl₂: 1.0–2.0 equiv; PCl₅: >2 equiv.
Reduces reagent procurement volume and waste stream.
Class-level comparison based on patent background; verify for specific substrates.
Atom Economy Green Chemistry Reagent Stoichiometry Process Cost Optimization

Procurement-Driven Application Scenarios for 4,4,5,5-Tetrachloro-1,3-dioxolan-2-one Based on Quantitative Differentiation Evidence


Solvent-Free, High-Yield Manufacturing of Aliphatic and Aromatic Acyl Chlorides at Pilot to Commercial Scale

Based on the patent-demonstrated yields of 83–98% across diverse carboxylic acid substrates with substoichiometric TCEC loading (0.50–0.60 equiv) in the absence of solvent [1], this compound is the reagent of choice for production facilities seeking to replace thionyl chloride or phosphorus pentachloride in acyl chloride synthesis. The operational advantages include: (a) elimination of reaction solvent, reducing reactor volume requirements and solvent recovery costs; (b) substoichiometric reagent usage, lowering per-batch raw material expenditure; (c) simple distillative product isolation without aqueous quench, avoiding hydrolytic product loss; and (d) volatile byproducts (CO₂, HCl) that do not contaminate the acyl chloride product. These factors collectively support lower total cost of ownership compared to traditional chlorinating agents [2].

Integrated Oxalyl Chloride Production Facility Using the Ethylene Carbonate → TCEC → (COCl)₂ Cascade

For manufacturers of oxalyl chloride—an essential reagent in peptide coupling, pharmaceutical intermediate synthesis, and agrochemical production—the TCEC-based two-step route (photochlorination of ethylene carbonate followed by catalytic decomposition) provides a yield of approximately 79% oxalyl chloride, compared to the 30–50% yield typical of the traditional PCl₅ + oxalic acid process [1]. The improved process described in US 4,390,708 enables solvent-free or minimal-solvent photochlorination in a continuous-circulation reactor with narrow-zone UV illumination, eliminating the carbon tetrachloride diluent used in earlier processes and enabling direct decomposition of crude TCEC without fractional distillation [2]. The co-produced phosgene (21%) can be captured and valorized or converted to carbonate esters, improving overall process economics [3].

Controlled Phosgene Equivalent for Laboratory-Scale Phosgenation Without Pressurized Phosgene Cylinders

TCEC reacts with tertiary amines (e.g., tributylamine) or amides (e.g., DMF) at 60–85 °C to generate phosgene in situ [1]. This property makes TCEC a storable, transportable phosgene precursor for research laboratories and small-scale manufacturing facilities that lack the infrastructure for handling pressurized phosgene gas. Unlike triphosgene (bis(trichloromethyl)carbonate), which is a solid, TCEC is a liquid at ambient temperature (−17 °C freezing point) [2], permitting precise volumetric dispensing via pump or syringe for flow-chemistry applications. The controlled thermal decomposition with catalytic amine allows on-demand phosgene generation without accumulation of hazardous gas headspace [3].

Lewis Base Building Block for Coordination Chemistry and Crystal Engineering Studies

The crystallographically characterized 1:1 adduct of TCEC with SbCl₅, featuring defined Sb–O (2.40 Å) and Sb–Cl (2.28–2.33 Å) bond lengths in an octahedral coordination geometry [1], establishes TCEC as a structurally validated oxygen-donor Lewis base. Researchers designing metal-organic frameworks, studying Lewis acid catalysis mechanisms, or developing separation processes based on selective complexation can procure TCEC as a building block with known coordination metrics. This contrasts with ethylene carbonate and propylene carbonate, whose Lewis acid adducts remain poorly characterized in the solid state [2].

Application
Selection Property
Validation Focus
Acyl chloride manufacturing (pilot/commercial scale)
Substoichiometric loading, solvent-free protocol
Yield reproducibility across substrate scope; waste-profile assessment
Integrated oxalyl chloride production
Two-step cascade from ethylene carbonate
Reactor productivity and phosgene co-product valorization
Laboratory-scale phosgenation research
Liquid phosgene precursor, on-demand generation
Decomposition kinetics and flow-chemistry compatibility
Coordination chemistry and crystal engineering
Structurally validated Lewis base building block
Donor behavior with alternative metal acceptors

Technical Documentation Hub

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